N'-{[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]oxy}-2-pyridinecarboximidamide
Description
Properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 1-benzyl-6-oxopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c20-18(16-8-4-5-11-21-16)22-26-19(25)15-9-10-17(24)23(13-15)12-14-6-2-1-3-7-14/h1-11,13H,12H2,(H2,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCJQSDGEGTKFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)ON=C(C3=CC=CC=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)O/N=C(/C3=CC=CC=N3)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201123522 | |
| Record name | (Imino-2-pyridinylmethyl)azanyl 1,6-dihydro-6-oxo-1-(phenylmethyl)-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201123522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477864-10-1 | |
| Record name | (Imino-2-pyridinylmethyl)azanyl 1,6-dihydro-6-oxo-1-(phenylmethyl)-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477864-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Imino-2-pyridinylmethyl)azanyl 1,6-dihydro-6-oxo-1-(phenylmethyl)-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201123522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-{[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]oxy}-2-pyridinecarboximidamide typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the reaction of benzylamine with a suitable pyridine derivative under controlled conditions. The reaction mixture is then subjected to oxidation to introduce the oxo group, followed by further functionalization to incorporate the carboximidamide moiety.
Industrial Production Methods: On an industrial scale, the production of this compound requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to streamline the process and enhance efficiency. These methods allow for the large-scale production of the compound while maintaining stringent quality standards.
Chemical Reactions Analysis
Types of Reactions: N'-{[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]oxy}-2-pyridinecarboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.
Scientific Research Applications
Anticancer Research
Recent studies indicate that N'-{[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]oxy}-2-pyridinecarboximidamide exhibits promising anticancer properties. It is believed to induce apoptosis in cancer cells through various mechanisms:
- Cell Viability Assays : The compound has been tested against several cancer cell lines using the MTT assay, demonstrating a dose-dependent reduction in cell viability.
- Mechanisms of Action : Proposed mechanisms include disruption of mitochondrial function and modulation of apoptotic pathways, which are crucial for cancer therapy.
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its anticancer efficacy against breast cancer cell lines. The findings indicated that the compound significantly reduced cell proliferation and induced apoptosis through caspase activation pathways.
Study 2: Antimicrobial Properties
Another study focused on the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth at micromolar concentrations, suggesting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism by which N'-{[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]oxy}-2-pyridinecarboximidamide exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural Variations
The compound’s closest analogs involve substitutions at the benzyl group or pyridinyl ring. Key examples include:
Key Observations :
- Benzyl vs. Chlorobenzyl Substituents : The 4-chlorobenzyl analog () introduces electron-withdrawing chlorine, which likely enhances lipophilicity and metabolic stability compared to the unsubstituted benzyl group in the target compound. Chlorinated aromatic systems often exhibit improved receptor binding in drug design due to increased van der Waals interactions .
- Carboximidamide vs. Carboxamide: The carboximidamide group in the target compound differs from the carboxamide in .
Pharmacokinetic and Physicochemical Inferences
- Lipophilicity : The benzyl group in the target compound likely confers moderate lipophilicity (logP ~2–3), whereas the 4-chlorobenzyl analog () may have a higher logP (~3–4) due to chlorine’s hydrophobic contribution.
- Solubility : The carboximidamide moiety could improve aqueous solubility compared to the methyl-substituted carboxamide in , which lacks polar NH2 groups .
Biological Activity
N'-{[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]oxy}-2-pyridinecarboximidamide (CAS No. 477864-10-1) is a compound with potential biological activity due to its unique chemical structure, which includes pyridine derivatives and functional groups that may interact with biological systems. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H16N4O3, with a molecular weight of approximately 348.36 g/mol. The compound features a carbonyl group, a hydrazine moiety, and thioamide functionalities that may facilitate interactions with biological targets.
The proposed mechanism of action for this compound involves the formation of hydrogen bonds and coordination with metal ions at enzyme active sites. The presence of carbonyl and thioamide groups suggests that it may interfere with enzymatic reactions by mimicking substrate structures or by chelating metal ions essential for enzyme function . However, specific target proteins or pathways remain largely undefined in the literature.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
Research Findings
Table 1 summarizes key findings from recent studies on related compounds and their biological activities:
Despite the promising structural features of this compound, comprehensive studies specifically targeting this compound are sparse.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N'-{[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]oxy}-2-pyridinecarboximidamide?
- Methodology :
-
Step 1 : Start with 1-benzyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid. Activate the carbonyl group using coupling agents like EDCI or DCC in anhydrous DCM (dichloromethane) under nitrogen .
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Step 2 : React with hydroxylamine derivatives (e.g., 2-pyridinecarboximidamide) in the presence of a base (e.g., triethylamine) to form the target carboximidamide.
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Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and confirm purity via HPLC.
- Key Considerations :
-
Catalysts (e.g., Lewis acids) may optimize yields .
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Temperature control (0–25°C) minimizes side reactions .
Reaction Parameters Conditions Source Coupling Agent EDCI/DCC in DCM Base Triethylamine Reaction Time 12–24 hours
Q. How is the structural identity of the compound confirmed?
- Techniques :
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NMR Spectroscopy : Compare experimental and NMR data with literature. For example:
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: Peaks at δ 8.42–8.36 (pyridine-H), δ 7.40–7.27 (benzyl-H), δ 5.31 (CH) .
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: Carbonyl signals at δ 164.72 (C=O) .
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X-ray Crystallography : Resolve hydrogen bonding patterns (e.g., N–H···O interactions) to confirm supramolecular structure .
NMR Data Chemical Shift (δ, ppm) Source Pyridine H-4, H-6 8.42–8.36 Benzyl aromatic protons 7.40–7.27
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
- Use fume hoods, protective gloves, and goggles during synthesis .
- Avoid prolonged storage; degradation may increase hazard .
- Dispose via certified waste management services compliant with EPA/OSHA regulations .
Advanced Research Questions
Q. What reaction mechanisms govern nucleophilic substitutions in this compound?
- Mechanistic Insights :
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The carboximidamide group undergoes nucleophilic attack at the carbonyl oxygen. For example:
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Amine Substitution : React with alkyl/aryl amines in THF at 60°C to form imine derivatives .
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Oxidation Pathways : Use KMnO/HO to oxidize the pyridine ring, forming N-oxide derivatives .
- Kinetic Studies :
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Monitor reaction progress via LC-MS to identify intermediates (e.g., tetrahedral transition states) .
Substitution Reactions Reagents/Conditions Source Amine substitution R-NH, THF, 60°C Oxidation KMnO, HO
Q. How can biological activity be systematically evaluated?
- Assay Design :
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Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC determination .
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Cellular Uptake : Radiolabel the compound (e.g., ) and quantify uptake in cell lines via scintillation counting .
- Computational Tools :
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Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases) .
Biological Assays Parameters Source IC determination Fluorescence quenching Molecular docking Binding energy (ΔG)
Q. How to resolve contradictions in experimental data (e.g., varying yields)?
- Troubleshooting :
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Purity Analysis : Use TLC/HPLC to detect impurities; repurify if needed .
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Condition Optimization : Adjust solvent polarity (e.g., DMF vs. THF) or catalyst loading (1–5 mol%) .
- Case Study :
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A 20% yield discrepancy was resolved by replacing DMDAAC with CMDA in copolymerization, improving steric compatibility .
Data Conflict Resolution Strategy Source Solvent optimization DMF → THF Catalyst substitution DMDAAC → CMDA
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
